N,8-Dimethylpyrido[2,3-d]pyridazin-5-amine
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Overview
Description
N,8-Dimethylpyrido[2,3-d]pyridazin-5-amine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse pharmacological activities and are used in various medicinal and industrial applications. This compound, with its unique structure, has garnered interest in scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,8-Dimethylpyrido[2,3-d]pyridazin-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,3-diaminopyridine with methylating agents in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through crystallization or chromatography to achieve the required quality standards for pharmaceutical or other applications.
Chemical Reactions Analysis
Types of Reactions: N,8-Dimethylpyrido[2,3-d]pyridazin-5-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions may introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activities.
Biology: It has shown promise in studies related to enzyme inhibition and receptor binding.
Industry: It is used in the development of agrochemicals and other industrial products due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of N,8-Dimethylpyrido[2,3-d]pyridazin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Pyridazine: A parent compound with similar structural features but lacking the methyl groups.
Pyridazinone: A derivative with a keto group, known for its broad spectrum of biological activities.
Pyrimidine: Another diazine isomer with different nitrogen positioning, widely used in medicinal chemistry.
Uniqueness: N,8-Dimethylpyrido[2,3-d]pyridazin-5-amine stands out due to its specific substitution pattern, which can enhance its biological activity and specificity. The presence of methyl groups can influence its chemical reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H10N4 |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
N,8-dimethylpyrido[2,3-d]pyridazin-5-amine |
InChI |
InChI=1S/C9H10N4/c1-6-8-7(4-3-5-11-8)9(10-2)13-12-6/h3-5H,1-2H3,(H,10,13) |
InChI Key |
DKKBYMSBEPMUPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(N=N1)NC)C=CC=N2 |
Origin of Product |
United States |
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